2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride
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Overview
Description
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chlorophenyl)azetidin-3-yl]acetic acid hydrochloride
- 2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride
- 2-[3-(4-Methylphenyl)azetidin-3-yl]acetic acid hydrochloride
Uniqueness
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and activities .
Properties
Molecular Formula |
C11H13BrClNO2 |
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Molecular Weight |
306.58 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-8(2-4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H |
InChI Key |
ZBXWMKVJWYSNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC(=O)O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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